molecular formula C20H18N2O5 B3004030 3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid CAS No. 496923-35-4

3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No. B3004030
CAS RN: 496923-35-4
M. Wt: 366.373
InChI Key: VULKDOXPKPVHAO-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrrole, which is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of such compounds often involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . This results in the formation of an N-acyl derivative of pyrrole .


Molecular Structure Analysis

The molecular structure of this compound is complex and likely involves a pyrrole ring system. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene but unlike pyridine, that consists of four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound likely involve a multicomponent process, as well as a ring-opening strategy . This protocol was found to be compatible with a wide range of substituents .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. The diversification of heterocyclic compounds using diversity-oriented synthesis (DOS) has been proved to be an essential tool for rapid discovery of small biologically active molecules . Therefore, the development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a pyrrole derivative , and pyrrole-containing compounds are known to have diverse biological activities . They can interact with various biological targets, including enzymes, receptors, and DNA, depending on their structure and functional groups .

Mode of Action

It is known that pyrrole derivatives can interact with their targets through various mechanisms, such as binding to the active site, inducing conformational changes, or interfering with the normal function of the target .

Biochemical Pathways

Pyrrole derivatives are known to affect various biochemical pathways, depending on their structure and functional groups . They can modulate enzymatic activities, alter signal transduction pathways, or interfere with DNA synthesis and repair .

Result of Action

Pyrrole derivatives are known to have diverse biological activities, including antimicrobial, anticancer, and antioxidant activities . The specific effects of the compound would depend on its structure, functional groups, and the nature of its interaction with its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For example, antioxidants are known to inhibit oxidation processes under the influence of reactive oxygen species, which are produced by living organisms as a result of normal cellular metabolism and environmental factors .

properties

IUPAC Name

1-(2-hydroxyphenyl)-3-methyl-4,6-dioxo-5-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-20(19(26)27)15-14(16(21-20)12-9-5-6-10-13(12)23)17(24)22(18(15)25)11-7-3-2-4-8-11/h2-10,14-16,21,23H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULKDOXPKPVHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

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